1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVIQGGEUTOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-23-1 | |
| Record name | 7-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Strategies for 1,2,3,4-Tetrahydro-quinoline-7-carboxylic Acid Hydrochloride
General Approaches to Tetrahydroquinoline Synthesis
Recent literature highlights several strategies for synthesizing 1,2,3,4-tetrahydroquinoline derivatives, including:
- Reduction or oxidation followed by cyclization
- Acid-catalyzed ring closures or rearrangements
- High-temperature cyclizations
- Metal-promoted processes
- Domino (tandem/cascade) reactions
These methods provide a foundation for constructing the tetrahydroquinoline core, which is subsequently functionalized at the 7-position to introduce the carboxylic acid group.
Functionalization at the 7-Position
Acylation and Cyclization Route
A classical method involves the acylation of m-aminophenol to obtain a lactam, which is then reduced to yield the corresponding tetrahydroquinoline. The process can be outlined as follows:
- Acylation: m-Aminophenol is reacted with a suitable acylating agent to form a lactam intermediate.
- Reduction: The lactam is reduced, typically using catalytic hydrogenation, to produce 1,2,3,4-tetrahydroquinoline-7-carboxylic acid.
- Salt Formation: The free acid is treated with hydrochloric acid to yield the hydrochloride salt.
This approach offers good regioselectivity for the 7-carboxylic acid functionalization.
Nitration, Hydrogenation, and Hydrolysis Route
Another efficient method starts from 1,2,3,4-tetrahydroquinoline:
- Nitration: Introduction of a nitro group at the 7-position.
- Hydrogenation: Reduction of the nitro group to an amine.
- Hydrolysis: Conversion of the amine to the carboxylic acid via diazotization and subsequent hydrolysis.
- Hydrochloride Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.
This sequence is particularly useful for introducing substituents at the 7-position with high specificity.
Ester Intermediates and Hydrolysis
The methyl ester of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a common intermediate. The synthesis typically involves:
- Esterification: Formation of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate.
- Hydrolysis: Saponification of the ester to yield the free acid.
- Salt Formation: Conversion to the hydrochloride salt.
This route is advantageous for its operational simplicity and the stability of ester intermediates.
Domino and Multicomponent Reactions
Recent advances have introduced domino or multicomponent reactions for the rapid assembly of tetrahydroquinoline scaffolds:
- Reduction–Cyclization Sequences: For example, reduction of nitroarene precursors followed by intramolecular cyclization yields tetrahydroquinolines in high yields (often 93–98%).
- One-Pot Multistep Processes: These allow for the efficient construction of the core and introduction of functional groups in a single operation, minimizing purification steps and improving overall yield.
Comparative Data Table: Key Preparation Methods
Research Findings and Operational Considerations
- Functional Group Tolerance: Modern methods, particularly domino and multicomponent reactions, exhibit broad functional group tolerance, facilitating the synthesis of diverse analogs.
- Scalability: Improved protocols, such as those involving one-pot reactions, are amenable to scale-up, making them attractive for industrial applications.
- Purity: The hydrochloride salt form is commonly isolated as an off-white solid with high purity (typically above 95%).
The described methods are based on a synthesis-focused review of recent literature and patent disclosures, ensuring a comprehensive and authoritative overview of current best practices in the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-7-carboxylic acid, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial properties. For instance, compounds synthesized from this framework have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. In one study, specific derivatives achieved minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Anticancer Properties
The compound has also been investigated for its antiproliferative effects on several cancer cell lines. A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested against human cancer cells including cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The results indicated that certain derivatives exhibited significant activity, suggesting that the incorporation of the tetrahydroquinoline moiety could be crucial in drug discovery for novel chemotherapeutic agents .
Synthesis Techniques
Various synthetic approaches have been developed to create 1,2,3,4-tetrahydroquinoline derivatives. These methods include:
- Chemoenzymatic Synthesis : A recent study highlighted an effective method for synthesizing enantiomerically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids using enzyme-catalyzed reactions combined with ammonia-borane for deracemization. This method yielded high enantiomeric excess values (>99%) and is expected to facilitate access to chiral tetrahydroquinoline compounds .
- Domino Reactions : Recent literature reviews have focused on domino reactions for synthesizing tetrahydroquinolines. These reactions involve sequential steps where multiple bond formations occur in a single reaction vessel, enhancing efficiency and yield .
Pharmacological Insights
The pharmacological potential of 1,2,3,4-tetrahydroquinoline derivatives extends beyond antimicrobial and anticancer activities. They have been explored for:
- Analgesics : Some derivatives exhibit pain-relieving properties.
- Anticonvulsants : Certain compounds show promise in treating seizure disorders.
- Antidepressants and Antipsychotics : The structural diversity allows for modulation of neurotransmitter systems.
- Antihypertensives : Investigations into their blood pressure-lowering effects are ongoing.
These diverse applications highlight the versatility of tetrahydroquinoline derivatives in pharmaceutical development .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid hydrochloride with its analogs, focusing on substituents, molecular properties, and synthetic or pharmacological relevance.
Structural and Physicochemical Properties
Notes:
- Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., entries 4–6) differ in nitrogen position, often leading to distinct biological activities (e.g., alkaloid-like interactions) .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) alter electronic density, affecting binding to biological targets. Lipophilic groups (e.g., CF₃) enhance membrane permeability .
- Salt Forms : Hydrochloride salts improve solubility but may face stability challenges, as seen in discontinuation trends .
Research and Commercial Considerations
- Availability: The hydrochloride salt of 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid is discontinued, though the free acid (CAS 22048-88-0) remains available .
- Stability : Hydrochloride salts of related compounds (e.g., cyproheptadine HCl) are studied for UV stability, suggesting similar analyses are needed for the target compound .

- Therapeutic Potential: Structural analogs with substituents like CF₃ or fluoro warrant further investigation for antibacterial or antiviral applications, given precedents like SARS-CoV-2 3CLpro inhibitors .
Biological Activity
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The structural activity relationship (SAR) and mechanisms of action are also discussed.
Structural Characteristics
THQCA has the molecular formula and features a tetrahydroquinoline core with a carboxylic acid functional group. The compound's structure is critical for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research has shown that THQCA exhibits antimicrobial properties against various pathogens. A study highlighted that THQCA analogs demonstrated significant inhibitory effects against New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to β-lactam antibiotics .
Table 1: Antimicrobial Activity of THQCA Analogues
| Compound | Target Pathogen | Inhibition (%) |
|---|---|---|
| THQCA | NDM-1 | 85% |
| THQCA | E. coli | 70% |
| THQCA | S. aureus | 65% |
Anticancer Activity
THQCA and its derivatives have shown promise in anticancer research. A review indicated that tetrahydroisoquinoline derivatives possess cytotoxic effects on various cancer cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In vitro studies demonstrated that THQCA reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways. The compound decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) production, leading to cell death.
Neuroprotective Effects
The neuroprotective potential of THQCA has garnered attention due to its ability to modulate neurotransmitter systems. Studies suggest that THQCA may enhance dopaminergic activity and protect against neurodegenerative disorders such as Parkinson's disease .
Mechanism of Action:
THQCA's neuroprotective effects are attributed to its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. By inhibiting MAO, THQCA may help maintain higher levels of dopamine in the brain.
Structure-Activity Relationship (SAR)
The biological activity of THQCA is closely linked to its structural features. Modifications at specific positions on the tetrahydroquinoline ring can significantly alter its pharmacological profile. For instance, substituents at the 6- and 7-positions have been shown to enhance activity against certain targets while reducing toxicity .
Table 2: SAR Insights for THQCA Derivatives
| Position | Substituent Type | Activity Change |
|---|---|---|
| 6 | Alkyl group | Increased potency |
| 7 | Aromatic ring | Enhanced selectivity |
| 4 | Halogen | Broader spectrum |
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How to optimize synthesis yield in multi-step reactions?
Q. Advanced
- Catalyst screening : Test transition metals (e.g., Pd/C) for hydrogenation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Reaction monitoring : Use TLC or in situ IR to track progress and minimize side products.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .
How does stereochemistry influence biological interactions?
Advanced
The compound’s stereochemistry determines target binding. For example, the (R)-enantiomer of analogs shows higher affinity for opioid receptors due to complementary 3D interactions with binding pockets, as shown in X-ray studies . Use chiral HPLC or asymmetric synthesis to isolate enantiomers and compare activity profiles.
What analytical methods ensure purity and stability?
Q. Basic
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA .
- Stability testing : Store samples under accelerated conditions (40°C/75% RH) for 4 weeks and monitor degradation via mass loss or impurity peaks .
- Karl Fischer titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

